2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide
CAS No.: 899749-53-2
Cat. No.: VC4755695
Molecular Formula: C23H29N5O5S
Molecular Weight: 487.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899749-53-2 |
|---|---|
| Molecular Formula | C23H29N5O5S |
| Molecular Weight | 487.58 |
| IUPAC Name | 2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C23H29N5O5S/c29-21(24-17-5-3-6-18(15-17)28(31)32)16-34-22-19-7-1-2-8-20(19)27(23(30)25-22)10-4-9-26-11-13-33-14-12-26/h3,5-6,15H,1-2,4,7-14,16H2,(H,24,29) |
| Standard InChI Key | ITWRNPXYVVAFBF-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=NC(=O)N2CCCN3CCOCC3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic compound characterized by its unique structural features. It incorporates a hexahydroquinazolin derivative and a nitrophenyl acetamide moiety, making it a member of the thioacetamide family. This compound has potential applications in medicinal chemistry due to its structural features that may influence biological activity.
Synthesis Methods
The synthesis of compounds similar to 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. A common approach includes the reaction between appropriate starting materials in the presence of a base and a solvent, followed by purification steps such as filtration and recrystallization.
Example Synthesis Steps
-
Starting Materials: Appropriate quinazoline derivatives and nitrophenyl acetamide precursors.
-
Reaction Conditions: Use of a base like potassium bicarbonate and a solvent such as dimethylformamide under reflux conditions.
-
Purification: Filtration and recrystallization to obtain pure crystals.
Biological Activity and Potential Applications
Compounds with similar structures to 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-nitrophenyl)acetamide are of interest due to their potential biological activities. These include possible roles in medicinal chemistry, particularly in areas where thioacetamides have shown promise.
Potential Applications
-
Medicinal Chemistry: The unique structure of this compound may allow for modifications leading to novel therapeutic agents.
-
Biological Studies: Further research is needed to elucidate its mechanism of action and therapeutic potential.
Future Research Directions
-
In Vitro and In Vivo Studies: To assess biological activity and potential toxicity.
-
Structure-Activity Relationship (SAR) Studies: To optimize the compound's structure for improved efficacy.
-
Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, excretion, and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume